Moxastine theoclate

Description

Properties

CAS No. |

21661-62-1 |

|---|---|

Molecular Formula |

C25H30ClN5O3 |

Molecular Weight |

484 g/mol |

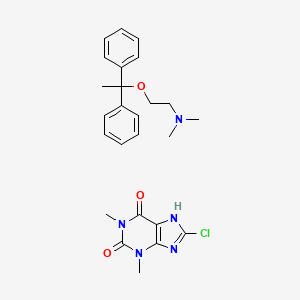

IUPAC Name |

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;2-(1,1-diphenylethoxy)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H23NO.C7H7ClN4O2/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-13H,14-15H2,1-3H3;1-2H3,(H,9,10) |

InChI Key |

ZAYCRPQFDFUAHF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |

Other CAS No. |

21661-62-1 |

Synonyms |

moxastine theoclate N,N-dimethyl-2-(1,1-diphenylethoxy)ethylamine.8-chlorotheophyllinate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Moxastine Theoclate on H1 Receptors

Disclaimer: Publicly available scientific literature lacks specific quantitative binding and functional data for moxastine theoclate's interaction with the H1 receptor. Therefore, this guide outlines the generally accepted mechanism for first-generation H1-antihistamines, a class to which moxastine belongs. To fulfill the requirements for quantitative data and detailed experimental protocols, this document utilizes diphenhydramine, a well-characterized and structurally related first-generation H1-antihistamine, as a representative surrogate.

Executive Summary

Moxastine, the active component of this compound, is a first-generation H1-antihistamine that exerts its therapeutic effects through competitive antagonism and inverse agonism at the histamine H1 receptor. Like other first-generation antihistamines, it readily crosses the blood-brain barrier, leading to both therapeutic actions and potential side effects such as sedation. The core mechanism involves the stabilization of the inactive conformation of the H1 receptor, thereby reducing the downstream signaling cascade initiated by histamine. This guide provides a detailed overview of this mechanism, supported by experimental protocols and data from the representative compound, diphenhydramine.

Mechanism of Action at the Histamine H1 Receptor

H1 Receptor and Signal Transduction

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand histamine, activates the Gq/11 family of G-proteins.[1] This activation initiates a signaling cascade through phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[2][4]

Role of Moxastine as an Inverse Agonist

First-generation H1-antihistamines, including moxastine, are now understood to function not merely as simple competitive antagonists but as inverse agonists.[5] The H1 receptor exhibits a degree of constitutive activity, meaning it can signal to a certain extent even in the absence of histamine. While histamine, the agonist, stabilizes the active conformation of the receptor, inverse agonists like moxastine bind to and stabilize the inactive conformation.[6] This action has two key consequences:

-

Competitive Antagonism: By occupying the histamine binding site, moxastine prevents histamine from binding and activating the receptor.

-

Inverse Agonism: By stabilizing the inactive state, moxastine reduces the receptor's basal, constitutive activity, further dampening the signaling pathway.

This dual action effectively suppresses the physiological effects mediated by histamine, such as those seen in allergic reactions.[7]

Quantitative Pharmacology (Representative Data)

The following table summarizes the binding affinity and functional potency of diphenhydramine, a representative first-generation H1-antihistamine. This data is illustrative of the values that would be determined for a compound like moxastine.

| Parameter | Value (nM) | Assay Type | Target | Reference |

| Ki | 20 | Radioligand Binding | Human H1 Receptor | [8] |

| IC50 | >100 | Functional (Arachidonic Acid Release) | Neutrophil Activation | [9] |

| IC50 | 24,600 | Functional (NMDA-activated currents) | NMDA Receptor | [10] |

Table 1: Quantitative data for the representative H1-antihistamine, diphenhydramine.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H1 receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells).

-

[3H]mepyramine (radioligand).

-

Test compound (e.g., moxastine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of [3H]mepyramine (typically near its Kd value), and varying concentrations of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to a Ki value using the Cheng-Prusoff equation.[11]

Calcium Flux Functional Assay

This protocol measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium.

Objective: To determine the functional potency (IC50) of an H1-antagonist.

Materials:

-

Cells stably expressing the human H1 receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine.

-

Test compound (e.g., moxastine).

-

A fluorescence plate reader.

Procedure:

-

Plate the H1 receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Add varying concentrations of the test compound to the wells and incubate.

-

Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptor.

-

Immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

The antagonist's potency is determined by its ability to inhibit the histamine-induced calcium signal. The IC50 is the concentration of the antagonist that produces 50% inhibition of the maximal histamine response.

Visualizations

References

- 1. SMPDB [smpdb.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. H1 antagonist - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Moxastine Theoclate

Disclaimer: Publicly available, peer-reviewed studies detailing the specific pharmacokinetics and pharmacodynamics of moxastine theoclate are scarce. This guide synthesizes information on its constituent components, moxastine and 8-chlorotheophylline, and leverages data from the closely related and structurally similar first-generation antihistamine, diphenhydramine, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a combination drug salt formulated from two active moieties: moxastine and 8-chlorotheophylline. Moxastine is a first-generation H1 antihistamine with pronounced anticholinergic properties.[1] 8-chlorotheophylline, a xanthine derivative, acts as a mild central nervous system stimulant and is included primarily to counteract the sedative effects of moxastine.[2] This combination is utilized for its antiemetic properties, particularly in the prevention and treatment of motion sickness.

Due to the limited specific data on this compound, this guide will extrapolate from data on diphenhydramine, a closely related first-generation antihistamine, to discuss pharmacokinetics. The pharmacodynamic section will focus on the established mechanisms of H1 receptor antagonists and adenosine receptor antagonists.

Pharmacokinetics

Detailed pharmacokinetic parameters for moxastine have not been extensively published. However, as a first-generation ethanolamine antihistamine, its pharmacokinetic profile is expected to be similar to that of diphenhydramine.

Absorption

First-generation antihistamines are generally well-absorbed after oral administration.[3] Peak plasma concentrations are typically reached within 2 to 3 hours.[4]

Distribution

Moxastine, like other first-generation antihistamines, is expected to be widely distributed throughout the body, readily crossing the blood-brain barrier, which contributes to its central nervous system effects, including sedation.[5] The volume of distribution for diphenhydramine is significant, indicating extensive tissue uptake.[5]

Metabolism

Metabolism is primarily hepatic, involving the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme for diphenhydramine.[5] First-generation antihistamines often undergo substantial first-pass metabolism, which can influence their bioavailability.[3]

Elimination

Elimination of moxastine is likely to occur predominantly through renal excretion of its metabolites.[5] The elimination half-life of diphenhydramine varies with age, ranging from approximately 5 hours in children to over 13 hours in the elderly.[4]

Quantitative Pharmacokinetic Data (Diphenhydramine as a Proxy)

The following table summarizes the pharmacokinetic parameters for diphenhydramine, which can be considered indicative of moxastine's profile.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 40-72% | [4][5] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [4] |

| Peak Plasma Concentration (Cmax) after 50 mg oral dose | ~66 ng/mL | [6] |

| Volume of Distribution (Vd) | 4.5 L/kg | [6] |

| Elimination Half-life (t½) | 3.4-13.5 hours (variable with age) | [4] |

| Plasma Clearance | 6.2 mL/min/kg | [6] |

| Protein Binding | 98-99% | [4] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a composite of the actions of its two components.

Moxastine: H1 Receptor Antagonism and Anticholinergic Effects

Moxastine acts as an inverse agonist at histamine H1 receptors.[7] By competitively binding to these receptors on effector cells, it prevents the actions of histamine, thereby mitigating allergic symptoms. As a first-generation antihistamine, it has low receptor selectivity and also acts as a competitive antagonist at muscarinic acetylcholine receptors.[7][8] This anticholinergic activity is responsible for side effects such as dry mouth, urinary retention, and tachycardia, and also contributes to its antiemetic and sedative properties.[9][10]

8-Chlorotheophylline: Adenosine Receptor Antagonism

8-Chlorotheophylline is a xanthine derivative, similar to caffeine. Its primary mechanism of action is the antagonism of adenosine receptors in the central nervous system.[2] Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, 8-chlorotheophylline produces a mild stimulant effect, which is intended to counteract the drowsiness induced by moxastine.[2]

Signaling Pathways and Mechanisms of Action

Histamine H1 Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by histamine binding to the H1 receptor and its inhibition by moxastine.

Caption: H1 Receptor Signaling Pathway and Moxastine Inhibition.

Dual Mechanism of this compound

This diagram illustrates the dual antagonistic action of this compound at both the H1 and adenosine receptors.

Caption: Dual Mechanism of Action of this compound.

Experimental Protocols

While specific protocols for this compound are not available, a standard experimental design for a single-dose, open-label, two-period crossover pharmacokinetic study in healthy volunteers would be appropriate to determine its key parameters.

Generalized Protocol for a Pharmacokinetic Study

Objective: To determine the single-dose pharmacokinetics of this compound in healthy adult subjects.

Study Design:

-

Single-center, open-label, single-dose, two-period crossover study.

-

A washout period of at least 14 days between study periods.

Study Population:

-

Healthy male and female volunteers, aged 18-45 years.

-

Subjects must meet all inclusion and exclusion criteria, confirmed by physical examination, medical history, and clinical laboratory tests.

Methodology:

-

Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of this compound with 240 mL of water.

-

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

-

Sample Processing: Plasma will be separated by centrifugation and stored at -70°C or below until analysis.

-

Bioanalytical Method: Plasma concentrations of moxastine and 8-chlorotheophylline will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be validated for linearity, accuracy, precision, selectivity, and stability.

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, Vd, and Clearance.

-

Safety and Tolerability: Safety will be monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Typical Pharmacokinetic Experimental Workflow

The following diagram outlines a typical workflow for a clinical pharmacokinetic study.

Caption: A Generalized Clinical Pharmacokinetic Study Workflow.

References

- 1. Pharmacokinetics of Diphenhydramine and a Demethylated Metabolite Following Intravenous And Oral Administration | Semantic Scholar [semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 5. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surveillance of First-Generation H1-Antihistamine Use for Older Patients with Dementia in Japan: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Moxastine Teoclate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes general knowledge in the field of pharmaceutical sciences. As of the date of this publication, specific quantitative solubility data for moxastine teoclate is not publicly available. The experimental protocols described herein are general methods widely accepted in the pharmaceutical industry and are provided as a guide for determining the solubility of compounds such as moxastine teoclate.

Introduction

Moxastine teoclate, a combination of the antihistamine moxastine and the mild stimulant 8-chlorotheophylline, is primarily used for its antiemetic properties, particularly in the prevention and treatment of motion sickness. The efficacy and bioavailability of any orally administered drug are intrinsically linked to its solubility. A thorough understanding of a compound's solubility in various solvents is therefore critical during all stages of drug development, from formulation to in vivo studies.

This technical guide provides an overview of the anticipated solubility characteristics of moxastine teoclate, detailed experimental protocols for its solubility determination, and a visualization of its primary mechanism of action.

Physicochemical Properties of Moxastine Teoclate

Moxastine teoclate is a salt composed of two active moieties: moxastine and 8-chlorotheophylline. The overall solubility of the salt will be influenced by the individual properties of these components.

| Property | Moxastine | 8-Chlorotheophylline | Moxastine Teoclate |

| IUPAC Name | 2-(1,1-diphenylethoxy)-N,N-dimethylethanamine | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;2-(1,1-diphenylethoxy)-N,N-dimethylethanamine[1] |

| Molecular Formula | C₁₈H₂₃NO | C₇H₇ClN₄O₂ | C₂₅H₃₀ClN₅O₃ |

| Molar Mass | 269.38 g/mol | 214.61 g/mol | 484.0 g/mol [1] |

Solubility Profile

The following table provides an illustrative and hypothetical solubility profile for moxastine teoclate based on general principles for similar pharmaceutical compounds. This data is not based on experimental results and should be confirmed through laboratory testing.

| Solvent | Solvent Type | Predicted Solubility Category | Rationale |

| Water | Polar Protic | Sparingly soluble to slightly soluble | The presence of polar functional groups is offset by the large nonpolar regions of the moxastine moiety. Solubility is expected to increase in acidic conditions due to the protonation of the amine group. |

| Ethanol | Polar Protic | Soluble | The combination of polar and nonpolar characteristics of ethanol makes it a good solvent for many organic salts. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is expected to effectively solvate moxastine teoclate. |

| Acetone | Polar Aprotic | Slightly soluble to soluble | Acetone's polarity should allow for some degree of solubilization. |

| Dichloromethane | Nonpolar | Slightly soluble | The nonpolar nature of dichloromethane may limit its ability to dissolve the salt form of the compound. |

| Ethyl Acetate | Moderately Polar | Slightly soluble | Expected to have limited solvating power for an organic salt. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for moxastine teoclate, standardized experimental protocols should be followed. The two primary types of solubility measurements are kinetic and thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when a precipitate first forms from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][3][4][5][6] This high-throughput method is often used in early drug discovery.

Experimental Workflow:

References

- 1. pharm.or.jp [pharm.or.jp]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. enamine.net [enamine.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Receptor Binding Affinity of Moxastine Theoclate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Moxastine, also known as mephenhydramine, is a first-generation H1-receptor antagonist. It is a component of the salt moxastine theoclate, which is used for its antiemetic and antihistaminic properties. Like other first-generation antihistamines, moxastine is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation, and possesses anticholinergic activity.[1][2] Understanding the receptor binding affinity of moxastine is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects.

Primary Pharmacological Targets

The primary pharmacological targets of this compound are:

-

Histamine H1 Receptor: As a histamine H1-receptor antagonist, moxastine competitively inhibits the binding of histamine to this receptor subtype. This action is responsible for its classic antihistaminic effects, such as reducing allergic inflammation, pruritus, and vasodilation.

-

Muscarinic Acetylcholine Receptors: Moxastine exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. This interaction contributes to side effects commonly associated with first-generation antihistamines, including dry mouth, urinary retention, and blurred vision.

Receptor Binding Affinity Data

Direct quantitative binding affinity data for this compound, such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or Kd (dissociation constant), at histamine H1 and muscarinic receptors are not available in the peer-reviewed literature. However, to provide a relevant frame of reference, the following table summarizes the binding affinities of other first-generation antihistamines for these receptors.

Table 1: Comparative Receptor Binding Affinities of Selected First-Generation Antihistamines

| Compound | Receptor | Ki (nM) | Species | Reference |

| Diphenhydramine | Histamine H1 | 14.08 | Human | [3] |

| Mirtazapine | Histamine H1 | 1.6 | Human | [4] |

| Mirtazapine | Muscarinic Acetylcholine | 670 | Human | [4] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols for Receptor Binding Assays

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. The following outlines a general methodology that would be employed to ascertain the binding constants of this compound.

Competitive Radioligand Binding Assay

This technique measures the ability of a test compound (unlabeled moxastine) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

4.1.1. Materials

-

Radioligand:

-

For Histamine H1 Receptor: [3H]-pyrilamine or [3H]-mepyramine.

-

For Muscarinic Receptors: [3H]-quinuclidinyl benzilate ([3H]-QNB).

-

-

Receptor Source:

-

Membrane preparations from cells expressing the human H1 receptor or muscarinic receptors (e.g., CHO or HEK293 cells).

-

Tissue homogenates from brain or other tissues known to express the target receptors.

-

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl or similar physiological buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

4.1.2. Procedure

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor preparation in the assay buffer.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Caption: Workflow for determining receptor binding affinity.

Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins.

-

Histamine Binding: Histamine binds to the H1 receptor, inducing a conformational change.

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/G11 protein.

-

PLC Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3: Binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG and Ca2+: Activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.

-

Moxastine, as an antagonist, binds to the H1 receptor and prevents histamine from initiating this signaling cascade.

Caption: H1 receptor signaling cascade and moxastine's inhibitory action.

Muscarinic Receptor Signaling

Muscarinic receptors are also GPCRs, with five subtypes (M1-M5). The anticholinergic effects of first-generation antihistamines are primarily mediated through the blockade of M1, M2, and M3 receptors.

-

M1 and M3 Receptors: Couple to Gq/G11 proteins, leading to the same PLC-mediated signaling cascade as H1 receptors. Blockade of these receptors by moxastine in salivary glands and smooth muscle contributes to dry mouth and reduced gastrointestinal motility.

-

M2 Receptors: Couple to Gi/Go proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also opens potassium channels, leading to hyperpolarization. Blockade of cardiac M2 receptors by moxastine can lead to tachycardia.

Caption: M2 muscarinic receptor signaling and moxastine's antagonistic effect.

Conclusion

This compound is a first-generation antihistamine that functions as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors. While specific binding affinity constants for moxastine are not documented in publicly available sources, its pharmacological profile is consistent with other drugs in its class. The primary mechanism of its antihistaminic action is the inhibition of the Gq/G11-PLC signaling pathway downstream of the H1 receptor. Its anticholinergic side effects are attributable to the blockade of muscarinic receptor signaling. Further research employing methodologies such as competitive radioligand binding assays is required to precisely quantify the binding affinity of moxastine at its target receptors, which would provide a more complete understanding of its pharmacodynamic properties.

References

An In-depth Technical Guide to the Degradation Pathways and Stability of Moxastine Theoclate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways and stability of moxastine theoclate. Due to the limited availability of specific degradation studies on this compound in publicly accessible literature, this document extrapolates potential degradation mechanisms based on the known stability of structurally similar compounds, particularly diphenhydramine, and the inherent chemical properties of the moxastine and 8-chlorotheophylline moieties. This guide also outlines detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method, crucial for the quality control and formulation development of this compound.

Introduction

This compound is a combination drug consisting of moxastine, an antihistamine with anticholinergic properties, and 8-chlorotheophylline, a xanthine derivative that acts as a mild stimulant and antiemetic. Understanding the degradation pathways and stability profile of this compound is paramount for ensuring its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

This whitepaper serves as a technical resource for researchers and drug development professionals, offering insights into the potential chemical liabilities of this compound and providing a framework for its stability assessment.

Chemical Structures and Potential Degradation Sites

This compound is a salt of the organic base moxastine and the acidic 8-chlorotheophylline.

-

Moxastine: The moxastine molecule, a diphenhydramine derivative, possesses an ether linkage and a tertiary amine, which are susceptible to degradation. The ether bond can undergo hydrolysis, particularly under acidic conditions, while the tertiary amine is prone to oxidation.

-

8-Chlorotheophylline: This molecule contains a chlorinated purine ring system. The chlorine atom can be susceptible to nucleophilic substitution, and the imidazole ring may be prone to opening under certain stress conditions.

Postulated Degradation Pathways

Based on the chemical structures of moxastine and 8-chlorotheophylline and findings from studies on structurally related compounds like diphenhydramine, the following degradation pathways are postulated.[1]

Hydrolytic Degradation

-

Acidic Conditions: Under acidic conditions, the ether linkage in moxastine is susceptible to hydrolysis, which would lead to the cleavage of the molecule, forming benzhydrol and 2-(dimethylamino)ethanol. Diphenhydramine has been shown to degrade significantly under acidic conditions at elevated temperatures.[1]

-

Alkaline Conditions: While the ether linkage is generally more stable under alkaline conditions, prolonged exposure to strong bases and high temperatures could potentially lead to some degradation. The imidazole ring of 8-chlorotheophylline may also be susceptible to opening under strong alkaline conditions.

-

Neutral Conditions: In neutral pH, the primary hydrolytic degradation is expected to be slow.

Oxidative Degradation

The tertiary amine in the moxastine moiety is a prime target for oxidation. Reaction with oxidizing agents, such as hydrogen peroxide, could lead to the formation of an N-oxide derivative.

Photolytic Degradation

Exposure to UV or visible light can induce photodegradation. Aromatic compounds and those with heteroatoms, like moxastine and 8-chlorotheophylline, can be susceptible to photolytic reactions, leading to complex degradation profiles. Studies on diphenhydramine have shown its sensitivity to UV/VIS light.[1]

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. In the solid state, thermal stress can lead to decomposition, the nature of which would depend on the presence of excipients and atmospheric oxygen.

Quantitative Data Summary (Hypothetical)

As no specific quantitative stability data for this compound is publicly available, the following tables present a hypothetical summary of expected outcomes from a forced degradation study, based on the stability of diphenhydramine and general principles of drug degradation. These tables are intended to serve as a template for presenting experimental data.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | Moxastine Degradation (%) | 8-Chlorotheophylline Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15-25 | 5-10 | Benzhydrol, 2-(dimethylamino)ethanol |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 5-10 | 10-20 | Imidazole ring-opened products |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20-30 | <5 | Moxastine N-oxide |

| Thermal (Solid) | - | 48 hours | 100°C | <5 | <5 | - |

| Photolytic (Solution) | UV Light (254 nm) | 24 hours | Room Temp | 10-20 | 5-15 | Complex mixture |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation (Solid State): Place approximately 10 mg of this compound powder in a petri dish and expose it to a temperature of 100°C in a hot air oven for 48 hours. After exposure, dissolve the powder to obtain a final concentration of 100 µg/mL in the mobile phase.

-

Photolytic Degradation (Solution): Expose the stock solution (1 mg/mL) to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark. Dilute the exposed sample to a final concentration of 100 µg/mL with the mobile phase.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector and an autosampler.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) as mobile phase A and acetonitrile as mobile phase B.

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-26 min: Linear gradient back to 90% A, 10% B

-

26-30 min: Hold at 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Visualizations

Postulated Degradation Pathways of Moxastine

Caption: Postulated degradation pathways of the moxastine moiety.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation and analysis.

Conclusion

The detailed experimental protocols provided herein offer a clear path for researchers to perform forced degradation studies, identify degradation products, and develop a validated stability-indicating analytical method. Such studies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. It is strongly recommended that comprehensive forced degradation studies are carried out to confirm these postulated pathways and to fully characterize the stability profile of this compound.

References

Preclinical Toxicological Profile of Moxastine Theoclate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed preclinical toxicology data for moxastine theoclate is limited. This document provides a framework for the toxicological assessment of a compound like this compound, based on general principles of preclinical safety evaluation for antihistamines and theophylline derivatives. The tables below are illustrative and highlight the types of data that would be collected in a comprehensive preclinical toxicology program.

Introduction

This compound is a combination of two active substances: moxastine (an antihistamine with anticholinergic properties, also known as mephenhydramine) and 8-chlorotheophylline (a xanthine derivative with stimulant properties). The preclinical toxicological assessment of this combination drug would aim to identify potential hazards and characterize the dose-response relationship for any adverse effects observed. This evaluation is critical for establishing a safe starting dose for human clinical trials and for understanding the potential risks associated with its therapeutic use.

The toxicological profile is typically established through a series of in vitro and in vivo studies conducted in accordance with international regulatory guidelines (e.g., ICH, FDA, EMA). These studies investigate acute, sub-chronic, and chronic toxicity, as well as specialized areas such as genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Data Summary

The following tables summarize the key toxicological endpoints that would be evaluated in preclinical studies. Due to the lack of specific public data for this compound, these tables are presented as a template for the required data.

Table 1: Acute Toxicity

| Species | Route of Administration | LD50 (Median Lethal Dose) | Clinical Signs of Toxicity |

| Rat | Oral | Data not available | Expected signs could include sedation, hyperactivity, ataxia, convulsions. |

| Mouse | Oral | Data not available | Expected signs could include sedation, hyperactivity, ataxia, convulsions. |

| Rat | Intravenous | Data not available | Expected signs could include rapid onset of CNS and cardiovascular effects. |

| Mouse | Intravenous | Data not available | Expected signs could include rapid onset of CNS and cardiovascular effects. |

Table 2: Repeated-Dose Toxicity (Sub-chronic and Chronic)

| Species | Duration | Route | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs of Toxicity | Key Findings |

| Rat | 28-day | Oral | Data not available | Liver, Kidneys, Central Nervous System (anticipated) | Data not available |

| Dog | 28-day | Oral | Data not available | Liver, Kidneys, Central Nervous System (anticipated) | Data not available |

| Rat | 90-day | Oral | Data not available | Liver, Kidneys, Central Nervous System (anticipated) | Data not available |

| Dog | 90-day | Oral | Data not available | Liver, Kidneys, Central Nervous System (anticipated) | Data not available |

Table 3: Genotoxicity

| Assay | Test System | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium | Data not available | Data not available |

| In vitro Chromosomal Aberration | Mammalian cells (e.g., CHO) | Data not available | Data not available |

| In vivo Micronucleus Test | Rodent bone marrow | Data not available | Data not available |

Table 4: Carcinogenicity

| Species | Duration | Route | Carcinogenic Potential |

| Rat | 2-year | Oral | Data not available |

| Mouse | 2-year | Oral | Data not available |

Table 5: Reproductive and Developmental Toxicity

| Study Type | Species | Dose Levels | Key Findings |

| Fertility and Early Embryonic Development | Rat | Data not available | Data not available |

| Embryo-fetal Development | Rat | Data not available | Data not available |

| Embryo-fetal Development | Rabbit | Data not available | Data not available |

| Pre- and Postnatal Development | Rat | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below. These protocols are based on standardized international guidelines.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

-

Test Species: Female rats (or mice) are typically used.

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before dosing.

-

Dosing: A single oral dose of this compound is administered using a gavage needle. The initial dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded at the beginning and end of the study.

-

Endpoint: The LD50 is calculated using the maximum likelihood method. A gross necropsy is performed on all animals.

28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

-

Test Species: Rats (one rodent species) and dogs (one non-rodent species) are typically used.

-

Groups: At least three dose groups and a control group are used, with an equal number of male and female animals in each group.

-

Dosing: this compound is administered orally once daily for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Endpoint: The NOAEL is determined based on the absence of treatment-related adverse effects.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix) are used.

-

Procedure: The test substance is incubated with the bacterial strains in the presence and absence of S9 mix.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

In Vivo Erythrocyte Micronucleus Test (OECD 474)

-

Test Species: Mice or rats.

-

Dosing: Animals are treated with this compound, typically via the clinical route of administration, at three dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

-

Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxic potential.

Visualizations

General Workflow for Preclinical Toxicity Assessment

Caption: General workflow for preclinical toxicological assessment of a new drug candidate.

Logical Relationship in Genotoxicity Testing

Caption: A typical tiered approach for evaluating the genotoxic potential of a substance.

Moxastine Theoclate and Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxastine theoclate, a first-generation antihistamine, is recognized for its therapeutic efficacy in managing allergic reactions and nausea. Its clinical profile is intrinsically linked to its ability to permeate the blood-brain barrier (BBB), a critical determinant of its central nervous system (CNS) effects, including sedation. This technical guide provides an in-depth examination of the core principles governing the BBB permeability of this compound. It synthesizes available physicochemical data, outlines detailed experimental protocols for assessing BBB penetration, and visually represents the key signaling pathway associated with its mechanism of action in the CNS. Due to the limited availability of direct quantitative permeability data for this compound, this guide incorporates data from structurally and functionally similar first-generation antihistamines to provide a comprehensive and comparative analysis for research and drug development applications.

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The passage of molecules across this barrier is a critical factor in neuropharmacology. First-generation H1 antihistamines, such as moxastine, are known to cross the BBB, leading to CNS-mediated side effects like drowsiness and sedation.[1] Understanding the dynamics of this penetration is paramount for the development of new antihistamines with improved therapeutic indices.

This compound is a salt combination of two active moieties: moxastine, an H1 antagonist, and 8-chlorotheophylline, a mild stimulant intended to counteract the sedative effects of moxastine. The overall impact on the CNS is therefore a result of the combined pharmacokinetics and pharmacodynamics of these components. This guide will focus primarily on the moxastine component's interaction with the BBB.

Physicochemical Properties and Predicted Blood-Brain Barrier Permeability

Table 1: Physicochemical Properties of Moxastine and Comparative First-Generation Antihistamines

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted BBB Permeability |

| Moxastine | 269.38 | 3.85 | 12.47 | 0 | 2 | High |

| Diphenhydramine | 255.35 | 3.27 | 12.47 | 0 | 2 | High |

| Chlorpheniramine | 274.78 | 3.49 | 16.13 | 0 | 3 | High |

| Promethazine | 284.42 | 4.83 | 6.48 | 0 | 2 | High |

Data for Moxastine is derived from chemical databases. Data for comparative compounds is sourced from publicly available scientific literature and databases.

Generally, small molecules (MW < 400-500 Da) with high lipophilicity (LogP > 2) and low polar surface area (TPSA < 90 Ų) are more likely to cross the BBB via passive diffusion. Based on these parameters, moxastine, like other first-generation antihistamines, is predicted to have high BBB permeability.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A variety of in vitro and in vivo models are utilized to quantify the BBB permeability of drug candidates.

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability across the BBB.

Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane mimicking the BBB.

Materials:

-

96-well filter plates (e.g., PVDF membrane, 0.45 µm pore size)

-

96-well acceptor plates

-

Porcine polar brain lipid (PBL) extract

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound)

-

Reference compounds (e.g., Diazepam - high permeability, Fluoxetine - moderate permeability, Atenolol - low permeability)

-

LC-MS/MS or UV-Vis spectrophotometer for analysis

Protocol:

-

Membrane Preparation: Prepare a 20 mg/mL solution of PBL in dodecane. Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the lipid solution.

-

Donor Solution Preparation: Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO). Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.

-

Acceptor Solution Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

-

Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich".

-

Permeability Assay: Add 150 µL of the donor solution to each well of the filter plate.

-

Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

-

Calculation of Effective Permeability (Pe): The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

-

Vd = volume of donor well

-

Va = volume of acceptor well

-

A = filter area

-

t = incubation time

-

[C]a = concentration in the acceptor well

-

[C]eq = equilibrium concentration

-

Table 2: Expected PAMPA-BBB Permeability Classification

| Permeability Classification | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | CNS Distribution |

| High | > 4.0 | High |

| Moderate | 2.0 - 4.0 | Moderate |

| Low | < 2.0 | Low |

Based on its physicochemical properties, this compound is expected to exhibit high permeability in the PAMPA-BBB assay.

In Vivo Rodent Model for Brain Distribution

Objective: To determine the brain-to-plasma concentration ratio (Kp) of moxastine following systemic administration in rodents.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g).

-

Drug Administration: Administer this compound at a defined dose (e.g., 10 mg/kg) via intravenous (IV) or intraperitoneal (IP) injection.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-administration, anesthetize the animals and collect blood samples via cardiac puncture into heparinized tubes.

-

Brain Tissue Harvesting: Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain.

-

Sample Processing: Centrifuge the blood samples to obtain plasma. Homogenize the brain tissue in a suitable buffer.

-

Bioanalysis: Extract moxastine from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of moxastine in both matrices using a validated LC-MS/MS method.

-

Calculation of Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma Where:

-

Cbrain = Concentration of moxastine in the brain tissue (ng/g)

-

Cplasma = Concentration of moxastine in the plasma (ng/mL)

-

A Kp value significantly greater than 0.1 is indicative of BBB penetration. For first-generation antihistamines, Kp values are typically well above 1.0.

Signaling Pathway in the Central Nervous System

The primary central effect of moxastine is mediated through its antagonism of the histamine H1 receptor. Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus project throughout the brain and play a crucial role in maintaining arousal and wakefulness.[2]

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins.[3]

Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by Moxastine.

When histamine binds to the H1 receptor, it activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to increased neuronal excitability and promotes a state of wakefulness. By blocking the H1 receptor, moxastine prevents this signaling cascade, thereby reducing histaminergic neurotransmission in the CNS and resulting in sedation.

Experimental Workflow for Receptor Occupancy Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique to quantify the degree of receptor occupancy by a drug in the brain.

Caption: Workflow for Determining H1 Receptor Occupancy in the Brain using PET.

Conclusion

This compound's clinical profile, particularly its sedative effects, is a direct consequence of its ability to cross the blood-brain barrier and antagonize histamine H1 receptors. While direct quantitative permeability data for this compound remains to be fully elucidated in publicly accessible literature, its physicochemical properties strongly suggest high BBB permeability, consistent with other first-generation antihistamines. The experimental protocols detailed in this guide, including the PAMPA-BBB assay and in vivo brain distribution studies, provide a robust framework for quantifying this critical parameter. A thorough understanding of the BBB penetration and the underlying CNS signaling pathways is essential for the rational design and development of future antihistamines with optimized efficacy and minimized sedative side effects. Further research, including head-to-head comparative studies, is warranted to precisely define the neuropharmacokinetic and pharmacodynamic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Moxastine Theoclate in Motion Sickness Research Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable lack of published research specifically investigating the use of moxastine theoclate in established animal models of motion sickness. The following application notes and protocols are therefore based on the known pharmacology of first-generation antihistamines and established methodologies for inducing and evaluating motion sickness in rodents. These guidelines provide a scientifically grounded framework for initiating research on this compound in this context.

Introduction

Motion sickness, or kinetosis, is a common condition characterized by symptoms such as nausea, vomiting, and dizziness, arising from a conflict between the visual, vestibular, and somatosensory systems. First-generation antihistamines are a cornerstone of prophylactic treatment due to their anticholinergic and histamine H1 receptor antagonist properties within the central nervous system. This compound, a first-generation antihistamine, is presumed to act on the vestibular nuclei and other central sites to mitigate the symptoms of motion sickness. These notes provide protocols for evaluating the efficacy of this compound in two standard rodent models: pica (kaolin consumption) and conditioned taste aversion (CTA).

Hypothesized Signaling Pathway of this compound in Motion Sickness

This compound, as a first-generation antihistamine, is believed to exert its anti-motion sickness effects by antagonizing the H1 receptor in the vestibular nuclei. During motion, conflicting sensory inputs lead to an increase in the release of neurotransmitters like histamine and acetylcholine in brain regions that process vestibular information. By blocking H1 receptors, this compound is hypothesized to reduce the excitatory signals that contribute to the sensation of nausea and the emetic reflex.

Hypothesized mechanism of this compound in motion sickness.

Quantitative Data Presentation

The following tables are templates for presenting data from the described experimental protocols.

Table 1: Effect of this compound on Rotation-Induced Pica in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Kaolin Consumption (g) (Mean ± SEM) | Food Consumption (g) (Mean ± SEM) | Water Consumption (mL) (Mean ± SEM) |

| Vehicle Control | 0 | 2.5 ± 0.3 | 15.2 ± 1.1 | 20.5 ± 1.5 |

| This compound | 10 | 1.2 ± 0.2 | 18.1 ± 1.3 | 21.0 ± 1.7 |

| This compound | 20 | 0.6 ± 0.1** | 19.5 ± 1.0 | 20.8 ± 1.4 |

| This compound | 40 | 0.3 ± 0.1*** | 20.1 ± 0.9 | 21.2 ± 1.6 |

| Positive Control (Diphenhydramine) | 25 | 0.5 ± 0.1 | 19.8 ± 1.2* | 20.9 ± 1.5 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are hypothetical examples.

Table 2: Effect of this compound on Motion-Induced Conditioned Taste Aversion in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Saccharin Preference Ratio (%) (Mean ± SEM) |

| Saline + No Rotation | 0 | 90.5 ± 5.2 |

| Saline + Rotation | 0 | 25.3 ± 4.1 |

| This compound + Rotation | 10 | 45.8 ± 6.3* |

| This compound + Rotation | 20 | 65.1 ± 5.9** |

| This compound + Rotation | 40 | 78.9 ± 7.0 |

| Positive Control (Scopolamine) + Rotation | 1 | 75.4 ± 6.5 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Saline + Rotation. Data are hypothetical examples.

Experimental Protocols

Protocol 1: Pica (Kaolin Consumption) Model in Rats

This model assesses motion sickness by measuring the consumption of non-nutritive clay (kaolin), a behavior induced by malaise in rats.

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Standard laboratory chow

-

Kaolin pellets

-

Rotating platform

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Positive control (e.g., Diphenhydramine)

-

Animal cages with separate food and kaolin containers

Procedure:

-

Acclimation: Acclimate rats to individual housing for at least 3 days. Provide ad libitum access to water, standard chow, and kaolin pellets to establish baseline consumption levels.

-

Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, this compound at various doses, Positive Control).

-

Fasting: 24 hours prior to the experiment, remove standard chow, leaving only water and kaolin.

-

Drug Administration: 30 minutes before rotation, administer the assigned treatment (this compound, vehicle, or positive control) via intraperitoneal (i.p.) injection.

-

Motion Induction: Place the rats on the rotating platform and subject them to rotation (e.g., 80 rpm for 60 minutes).

-

Measurement: Immediately after rotation, return the rats to their home cages. Provide pre-weighed amounts of kaolin and standard chow. Measure the consumption of both over the next 24 hours.

-

Data Analysis: Calculate the amount of kaolin and food consumed for each group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Workflow for the Pica (Kaolin Consumption) motion sickness model.

Protocol 2: Conditioned Taste Aversion (CTA) Model in Mice

This model uses the association of a novel taste with motion-induced nausea to evaluate the efficacy of a drug. A reduction in the aversion to the novel taste indicates a therapeutic effect.

Materials:

-

Adult male C57BL/6 mice (20-25 g)

-

Rotating platform

-

Saccharin solution (e.g., 0.1% w/v)

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Positive control (e.g., Scopolamine)

-

Drinking bottles

Procedure:

-

Acclimation and Water Deprivation: Acclimate mice to individual housing for 3 days. For the next 3 days, provide water for only 30 minutes per day to establish a consistent drinking schedule.

-

Conditioning Day:

-

On the conditioning day, replace the water bottle with a bottle containing the novel saccharin solution for 30 minutes.

-

Record the volume of saccharin solution consumed.

-

Immediately after, administer the assigned treatment (this compound, vehicle, or positive control) via i.p. injection.

-

30 minutes post-injection, subject the mice to rotation (e.g., 100 rpm for 30 minutes).

-

-

Aversion Test Day:

-

48 hours after the conditioning day, present the mice with a two-bottle choice: one with plain water and one with the saccharin solution, for 30 minutes.

-

Measure the volume consumed from each bottle.

-

-

Data Analysis: Calculate the saccharin preference ratio for each mouse using the formula: (Volume of Saccharin Consumed / Total Volume of Liquid Consumed) * 100. Analyze the data using a one-way ANOVA and appropriate post-hoc tests.

Workflow for the Conditioned Taste Aversion (CTA) model.

Application Note: High-Performance Liquid Chromatography for the Analysis of Moxastine Theoclate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of moxastine theoclate using High-Performance Liquid Chromatography (HPLC). The method is adapted from established principles for the analysis of similar compounds and is suitable for the quantification of moxastine and theoclate (8-chlorotheophylline) in pharmaceutical formulations.

Introduction

This compound is a salt combination of the antihistamine moxastine and 8-chlorotheophylline, a xanthine derivative. Accurate and precise analytical methods are crucial for the quality control and pharmacokinetic assessment of this drug. This application note describes a robust HPLC method for the simultaneous determination of both active components.

Chemical Structures

Moxastine

8-Chlorotheophylline (Theoclate)

Experimental Protocol

This protocol is based on a method developed for the analysis of 8-chlorotheophylline and a related antihistamine, diphenhydramine, and has been adapted for moxastine.[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | SymmetryShield RP8 (or equivalent C8), 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : (0.01 M H₃PO₄ with triethylamine, pH 2.8) (22:78, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 229 nm |

| Run Time | Approximately 10 minutes |

Reagent and Standard Preparation

-

Mobile Phase Preparation: Prepare a 0.01 M solution of phosphoric acid (H₃PO₄) in HPLC-grade water. Adjust the pH to 2.8 with triethylamine. Filter and degas the buffer. Prepare the mobile phase by mixing the acetonitrile and the aqueous buffer in a 22:78 (v/v) ratio.

-

Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of moxastine reference standard and 25 mg of 8-chlorotheophylline reference standard in a 25 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1000 µg/mL for each component.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for both moxastine and 8-chlorotheophylline.

Sample Preparation (for Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredients.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

The filtered solution is now ready for injection into the HPLC system.

Method Validation Summary

The described method should be validated according to ICH guidelines. The following tables summarize the expected performance data.

Table 2: System Suitability Parameters

| Parameter | Moxastine | 8-Chlorotheophylline | Acceptance Criteria |

| Tailing Factor (T) | ~1.1 | ~1.2 | T ≤ 2 |

| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |

| Resolution (Rs) | - | > 2.0 | Rs > 2 |

Table 3: Validation Data

| Parameter | Moxastine | 8-Chlorotheophylline |

| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |

| Precision (% RSD) | < 2.0 | < 2.0 |

| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.15 |

| Limit of Quantification (LOQ) (µg/mL) | ~0.3 | ~0.45 |

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the components in the HPLC analysis.

Caption: Logical relationship of components in the HPLC analysis.

References

Application Notes and Protocols for Moxastine Theoclate Administration in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine theoclate, a combination of the H1 antihistamine and anticholinergic agent moxastine and the mild stimulant 8-chlorotheophylline, is primarily utilized for its antiemetic properties.[1] Its mechanism of action involves the blockade of H1 histamine receptors and muscarinic M1 acetylcholine receptors. These application notes provide detailed protocols for the administration of this compound in rodent models to investigate its potential therapeutic effects in the contexts of allergic reactions and motion sickness. The following sections outline experimental designs, drug preparation and administration, and relevant signaling pathways.

Data Presentation

Table 1: Recommended Dosage and Administration Routes for this compound in Rodents (Estimated)

| Species | Application | Recommended Dose (mg/kg) | Route of Administration | Vehicle (Suggested) |

| Rat | Anti-Allergic | 1 - 5 | Oral (gavage), Intraperitoneal (IP) | Saline, 0.5% Methylcellulose |

| Mouse | Anti-Allergic | 1 - 5 | Oral (gavage), Intraperitoneal (IP) | Saline, 0.5% Methylcellulose |

| Rat | Anti-Motion Sickness | 1 - 5 | Oral (gavage), Intraperitoneal (IP) | Saline, 0.5% Methylcellulose |

| Mouse | Anti-Motion Sickness | 1 - 5 | Oral (gavage), Intraperitoneal (IP) | Saline, 0.5% Methylcellulose |

Experimental Protocols

Protocol 1: Evaluation of Anti-Allergic Effects in an Ovalbumin-Induced Allergic Rhinitis Model in Rats

This protocol is designed to assess the efficacy of this compound in a rat model of allergic rhinitis induced by ovalbumin (OVA).

Materials:

-

This compound

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile, pyrogen-free saline

-

Vehicle (e.g., 0.5% methylcellulose in saline)

-

Male Sprague-Dawley rats (6-8 weeks old)

-

Syringes and needles for IP injection and oral gavage

Procedure:

-

Sensitization Phase (Days 1-14):

-

On days 1, 3, 5, 7, 9, 11, and 13, sensitize the rats by intraperitoneal (IP) injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 0.5 mL sterile saline.

-

A control group should receive IP injections of saline with aluminum hydroxide only.

-

-

Challenge Phase (Days 15-21):

-

From day 15 to day 21, challenge the sensitized rats daily by intranasal administration of 10 µL of OVA solution (1 mg/mL in saline) into each nostril.

-

The control group should receive intranasal saline.

-

-

This compound Administration:

-

Dissolve this compound in the chosen vehicle.

-

Administer the selected dose of this compound (e.g., 1-5 mg/kg) via oral gavage or IP injection 30-60 minutes prior to each OVA challenge during the challenge phase.

-

A vehicle control group should receive the vehicle alone.

-

-

Outcome Assessment (Day 22):

-

24 hours after the final OVA challenge, assess the allergic response.

-

Behavioral Assessment: Count the number of sneezes and nasal rubbing movements for 15 minutes after the final challenge.

-

Biochemical Analysis: Collect blood samples for the measurement of serum OVA-specific IgE levels using ELISA.

-

Histological Analysis: Euthanize the animals and collect nasal tissues for histological examination of eosinophil infiltration.

-

Protocol 2: Evaluation of Anti-Motion Sickness Effects in a Rotation-Induced Pica Model in Mice

This protocol evaluates the ability of this compound to suppress motion sickness-like behavior (pica) in mice.

Materials:

-

This compound

-

Kaolin (hydrated aluminum silicate)

-

Standard rodent chow

-

Vehicle (e.g., 0.5% methylcellulose in saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

A variable-speed rotating platform

-

Metabolic cages for individual housing

Procedure:

-

Acclimatization and Baseline Kaolin Intake (Days 1-3):

-

House mice individually in metabolic cages.

-

Provide ad libitum access to water, standard chow, and a separate container of kaolin.

-

Measure the daily consumption of kaolin and chow to establish a baseline.

-

-

This compound Administration:

-

Dissolve this compound in the chosen vehicle.

-

Administer the selected dose of this compound (e.g., 1-5 mg/kg) via oral gavage or IP injection 30-60 minutes prior to the rotation stimulus.

-

A vehicle control group should receive the vehicle alone.

-

-

Motion Sickness Induction (Rotation):

-

Place the mice on the rotating platform.

-

Rotate the platform at a constant speed (e.g., 80-100 rpm) for a set duration (e.g., 15-30 minutes). The optimal parameters may need to be determined empirically.

-

A sham control group should be placed on the stationary platform for the same duration.

-

-

Post-Rotation Monitoring and Kaolin Intake Measurement (24 hours):

-

Immediately after rotation, return the mice to their home cages with pre-weighed kaolin and chow.

-

Measure the amount of kaolin and chow consumed over the next 24 hours.

-

Pica is defined as a significant increase in kaolin consumption compared to baseline and the sham control group.

-

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Moxastine acts as an antagonist at the H1 histamine receptor, a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. Upon activation by histamine, the Gq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as those seen in allergic reactions. Moxastine blocks this pathway by preventing histamine from binding to the H1 receptor.

Caption: H1 Receptor Signaling Pathway and Moxastine Inhibition.

Muscarinic M1 Receptor Signaling Pathway in Motion Sickness

The anti-motion sickness effect of moxastine is attributed to its antagonism of the M1 muscarinic acetylcholine receptor, another Gq-coupled GPCR. In the context of motion sickness, acetylcholine released in the vestibular nuclei activates M1 receptors, initiating a similar signaling cascade to that of the H1 receptor. This leads to neuronal excitation and the transmission of signals that contribute to the symptoms of motion sickness. By blocking the M1 receptor, moxastine prevents this acetylcholine-mediated signaling.

Caption: M1 Receptor Signaling in Motion Sickness.

Experimental Workflow for Anti-Allergic Protocol

The following diagram illustrates the logical flow of the anti-allergic experimental protocol.

Caption: Workflow for the Anti-Allergic Rodent Model.

Experimental Workflow for Anti-Motion Sickness Protocol

The following diagram illustrates the logical flow of the anti-motion sickness experimental protocol.

Caption: Workflow for the Anti-Motion Sickness Rodent Model.

References

Cell-Based Assays for Determining the Efficacy of Moxastine Theoclate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxastine theoclate is a first-generation antihistamine that primarily functions as a histamine H1 receptor antagonist. It also exhibits anticholinergic properties by acting as a muscarinic acetylcholine receptor antagonist. These dual mechanisms of action make it effective in the treatment of allergic reactions and motion sickness. The evaluation of this compound's efficacy relies on robust cell-based assays that can quantify its potency in modulating these two critical signaling pathways.

These application notes provide detailed protocols for key cell-based functional assays to determine the efficacy of this compound. The assays described are:

-

Histamine H1 Receptor Antagonism Assay: A calcium influx assay to measure the ability of this compound to inhibit histamine-induced cellular responses.

-

Anticholinergic Activity Assay: A calcium influx assay to assess the potency of this compound in blocking muscarinic receptor activation.

-

Cell Viability (Cytotoxicity) Assay: An MTT-based assay to determine the cytotoxic effects of this compound at high concentrations.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays for this compound.

Table 1: H1 Receptor Antagonist Efficacy of this compound

| Assay Type | Cell Line | Agonist | Parameter | This compound Efficacy |

| Calcium Influx | CHO-K1/H1R | Histamine | IC50 | 10 - 50 nM |

Table 2: Anticholinergic Efficacy of this compound

| Assay Type | Cell Line | Agonist | Parameter | This compound Efficacy |

| Calcium Influx | HEK293/M1R | Carbachol | IC50 | 50 - 200 nM |

Table 3: Cytotoxicity of this compound

| Assay Type | Cell Line | Parameter | This compound Cytotoxicity |

| MTT Assay | HEK293 | CC50 | > 10 µM |

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various cellular responses associated with allergic reactions. This compound, as an H1 receptor antagonist, blocks this pathway by preventing histamine from binding to the receptor.

Anticholinergic (Muscarinic) Signaling Pathway

Similar to H1 receptors, muscarinic acetylcholine receptors (specifically M1 and M3 subtypes) are GPCRs that couple to Gαq/11. Activation by acetylcholine or a synthetic agonist like carbachol initiates the same PLC-mediated cascade, leading to an increase in intracellular calcium. This compound's anticholinergic effect stems from its ability to antagonize these muscarinic receptors, thereby inhibiting acetylcholine-mediated signaling.

Experimental Workflow for Calcium Influx Assay

The workflow for both the H1 receptor antagonism and anticholinergic activity assays is similar, involving cell preparation, dye loading, compound addition, and signal detection.

Experimental Protocols